molecular formula C17H18BrNO4 B14026253 Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate

Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate

Cat. No.: B14026253
M. Wt: 380.2 g/mol
InChI Key: NMBXSXYZZUQPIQ-YVMONPNESA-N
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Description

Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the Boc (tert-butoxycarbonyl) protecting group in this compound suggests its potential utility in various chemical reactions and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Protection: The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Acrylation: The protected and brominated indole is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free indole.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines) in the presence of a base like potassium carbonate.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.

Major Products

    Substitution: Various substituted indoles depending on the nucleophile used.

    Deprotection: The free indole derivative.

    Coupling: Complex indole-based molecules with extended conjugation or functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the indole moiety suggests potential interactions with tryptophan-binding proteins or serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate: Lacks the Boc protecting group, which might affect its reactivity and biological activity.

    Methyl (Z)-3-(5-Chloro-1-Boc-3-indolyl)acrylate: Substitution of bromine with chlorine, which could influence its chemical properties and reactivity.

    Methyl (Z)-3-(5-Bromo-1-Boc-2-indolyl)acrylate: Variation in the position of the Boc group, potentially altering its chemical behavior.

Uniqueness

Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is unique due to the combination of the bromine atom and the Boc protecting group, which provides specific reactivity patterns and potential for selective transformations in synthetic chemistry.

Properties

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

tert-butyl 5-bromo-3-[(Z)-3-methoxy-3-oxoprop-1-enyl]indole-1-carboxylate

InChI

InChI=1S/C17H18BrNO4/c1-17(2,3)23-16(21)19-10-11(5-8-15(20)22-4)13-9-12(18)6-7-14(13)19/h5-10H,1-4H3/b8-5-

InChI Key

NMBXSXYZZUQPIQ-YVMONPNESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)/C=C\C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=CC(=O)OC

Origin of Product

United States

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